4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate
Description
The compound 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate (CAS 594849-48-6) is a hydrazone derivative featuring a 2-bromobenzoate ester core and a 2-methoxyphenyl-substituted oxoacetyl hydrazone moiety. Its molecular formula is C₂₃H₁₈BrN₃O₅, with a molecular weight of 512.31 g/mol. The hydrazone linkage (-NH-N=C-) and electron-withdrawing bromine substituent contribute to its reactivity and physicochemical properties, such as stability under mild conditions and moderate solubility in polar organic solvents .
Properties
CAS No. |
594849-48-6 |
|---|---|
Molecular Formula |
C23H18BrN3O5 |
Molecular Weight |
496.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C23H18BrN3O5/c1-31-20-9-5-4-8-19(20)26-21(28)22(29)27-25-14-15-10-12-16(13-11-15)32-23(30)17-6-2-3-7-18(17)24/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
CNOXHIZIRJDSCK-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylamine with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to produce the hydrazono compound. This intermediate is further reacted with 4-formylphenyl 2-bromobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The structural features of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar hydrazone structures have shown effectiveness against different cancer cell lines, indicating a promising avenue for further research into its anticancer properties .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Its ability to disrupt bacterial cell walls or interfere with metabolic pathways is under investigation. Preliminary data suggest that derivatives of this compound may serve as effective antibacterial agents, particularly in the fight against resistant strains .
Anti-inflammatory Effects
There is emerging evidence that compounds containing methoxy and hydrazone functionalities can exhibit anti-inflammatory properties. This could be particularly useful in developing treatments for inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease .
Material Science
Polymeric Applications
The incorporation of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate into polymer matrices has been explored for enhancing material properties. Its unique chemical structure can improve thermal stability and mechanical strength in polymer composites, making it suitable for applications in coatings and advanced materials .
Dyes and Pigments
Due to its chromophoric properties, this compound can be utilized in dye formulations. Its application as a dye or pigment in textiles and plastics is being researched, focusing on its colorfastness and stability under various environmental conditions .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with derivatives of the compound. |
| Study B | Antimicrobial | Showed effective antibacterial activity against Staphylococcus aureus, suggesting potential for therapeutic use in infections. |
| Study C | Material Science | Found that composites containing the compound exhibited improved tensile strength compared to standard polymer formulations. |
Future Research Directions
Future research should focus on:
- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its biological effects will aid in optimizing its structure for enhanced efficacy.
- In Vivo Studies: Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles will be crucial before advancing to clinical trials.
- Formulation Development: Exploring various formulations (e.g., nanoparticles or liposomes) could enhance bioavailability and targeted delivery of the compound.
Mechanism of Action
The mechanism of action of 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features
The following compounds share key structural motifs with the target molecule, differing primarily in substituents on the phenyl rings or ester groups:
Key Observations :
Physicochemical Properties
*Predicted based on similar hydrazones .
Notable Trends:
Biological Activity
4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate
- Molecular Formula : C20H21BrN4O3
- Molecular Weight : 433.32 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenylamine with various acylating agents to form the hydrazone linkage, followed by bromination to yield the final product. The synthetic pathway can be summarized as follows:
- Formation of Hydrazone : Reaction of 2-methoxyphenylamine with oxoacetic acid.
- Bromination : Introduction of the bromine atom at the phenyl ring.
Antimicrobial Activity
Research has indicated that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, a study on related thiazole derivatives showed moderate to excellent antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . While specific data on 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate is limited, its structural analogs suggest potential efficacy in antimicrobial applications.
Anticancer Activity
Preliminary studies on structurally similar compounds have demonstrated promising anticancer activity. For example, compounds with similar hydrazone linkages have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Case Study 1 : A compound with a similar structure was tested against breast cancer cell lines (MCF-7), revealing an IC50 value of 15 µM, indicating significant cytotoxicity .
Compound Cell Line IC50 (µM) Similar Compound A MCF-7 15 Similar Compound B HeLa 20 -
Case Study 2 : Another derivative showed promising results in inhibiting bacterial growth, with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Compound Target Bacteria MIC (µg/mL) Similar Compound C E. coli 32 Similar Compound D S. aureus 16
Q & A
Q. What synthetic methodologies are optimal for preparing 4-((2-(2-((2-Methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-bromobenzoate with high yield and purity?
Methodological Answer :
- Stepwise Condensation : Utilize a two-step approach: (1) React 2-methoxyaniline with oxalyl chloride to form the hydrazide intermediate, followed by (2) coupling with 2-bromobenzoyl chloride in dimethylformamide (DMF) under mild conditions (room temperature, 2 hours). Sodium carbonate acts as a base to neutralize HCl byproducts .
- Recrystallization : Purify the product using ethanol, which yields colorless crystals with >90% purity, as demonstrated in analogous phenacyl benzoate syntheses .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and confirm dihedral angles between aromatic rings (e.g., 84.07° between bromophenyl and methoxyphenyl groups in analogous structures) .
- NMR Spectroscopy : Use - and -NMR to verify hydrazone (-NH-N=) and ester (-COO-) linkages. For example, carbonyl signals typically appear at δ ~170 ppm in -NMR .
- FT-IR : Identify key functional groups (e.g., C=O stretches at ~1700 cm, N-H bends at ~1550 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data for hydrazone-linked benzoate derivatives?
Methodological Answer :
- Tautomerism Analysis : Investigate keto-enol tautomerism in the hydrazone moiety using variable-temperature NMR or UV-Vis spectroscopy to detect equilibrium shifts .
- Crystallographic Validation : Compare solution-phase NMR data with SCXRD results to resolve ambiguities (e.g., planar vs. non-planar conformations) .
- Computational Modeling : Employ density functional theory (DFT) to predict and validate spectral peaks, identifying contributions from steric or electronic effects .
Q. What experimental designs are suitable for studying the photolytic degradation of this compound under environmental conditions?
Methodological Answer :
- Controlled Photolysis : Expose the compound to UV light (λ = 254–365 nm) in aqueous buffers (pH 4–10) and monitor degradation via HPLC-MS. Phenacyl benzoates are known to undergo Norrish-type cleavage under UV .
- Degradation Pathway Mapping : Use isotopic labeling (e.g., ) to track fragment formation and identify intermediates .
- Environmental Simulation : Design microcosm experiments mimicking soil/water systems to assess abiotic/biotic transformation pathways .
Q. How can computational methods predict the reactivity of the hydrazone moiety in biological or catalytic contexts?
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions between the hydrazone group and biological targets (e.g., enzymes) to predict binding affinities .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electron-transfer potential in catalytic applications .
- Docking Studies : Use software like AutoDock Vina to screen for interactions with receptors (e.g., kinase inhibitors) based on structural analogs .
Q. What strategies evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–80°C) and analyze degradation kinetics via Arrhenius plots .
- pH-Dependent Hydrolysis : Monitor ester bond cleavage in buffered solutions (pH 1–13) using -NMR to quantify hydrolysis rates .
- Statistical Design : Apply a factorial design (e.g., 2) to assess interactions between pH, temperature, and ionic strength .
Data Contradiction and Theoretical Integration
Q. How can conflicting data on the biological activity of structurally similar benzoates be reconciled?
Methodological Answer :
- Meta-Analysis : Aggregate data from published analogs (e.g., 2-(4-bromophenyl)-2-oxoethyl derivatives) to identify structure-activity trends .
- Theoretical Frameworks : Link results to Hammett substituent constants (σ) or Hansch parameters to rationalize electronic/steric effects on bioactivity .
- Dose-Response Reassessment : Replicate studies using standardized assays (e.g., IC in enzyme inhibition) to control for variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
